Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)-

Description

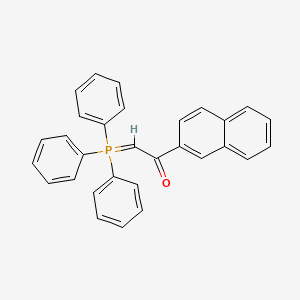

Chemical Structure and Properties The compound "Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)-" (CAS: 1777-59-9) is a Wittig reagent with the molecular formula C₃₀H₂₃OP (MW: 430.48 g/mol). Its structure comprises a 2-naphthalenyl group attached to an ethanone moiety and a triphenylphosphoranylidene group. The naphthalenyl substituent introduces steric bulk and extended conjugation, influencing its reactivity in alkene-forming Wittig reactions .

Synthesis and Applications

This compound is synthesized via reactions involving cyclohexene, dimethyl sulfide (DMS), and dichloromethane, yielding conjugated dienes such as (2E,8E)-1,10-di(naphthalen-2-yl)deca-2,8-diene-1,10-dione with high stereochemical control . It is widely used in organic synthesis, particularly in photoredox catalysis and the preparation of complex alkene intermediates .

Properties

CAS No. |

1777-59-9 |

|---|---|

Molecular Formula |

C30H23OP |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

1-naphthalen-2-yl-2-(triphenyl-λ5-phosphanylidene)ethanone |

InChI |

InChI=1S/C30H23OP/c31-30(26-21-20-24-12-10-11-13-25(24)22-26)23-32(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23H |

InChI Key |

YVCMFFRDWGRTAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of 2-naphthaldehyde with triphenylphosphine in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction can produce naphthyl alcohols.

Scientific Research Applications

Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-naphthalenyl)-2-(triphenylphosphoranylidene)- involves its interaction with various molecular targets and pathways. The naphthalene ring and triphenylphosphoranylidene group allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Aryl-Substituted Triphenylphosphoranylidene Ethanones

These compounds differ in the aryl group attached to the ethanone moiety, altering electronic and steric properties:

Key Observations :

- Steric Effects : The 2-naphthalenyl group in the target compound imposes greater steric hindrance compared to phenyl derivatives, influencing reaction selectivity in Wittig reactions .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, NO₂) increase ylide reactivity, while electron-donating groups (e.g., OMe) stabilize the ylide, modulating reaction rates .

Heteroatom-Modified Derivatives

Key Observations :

- Heteroatom modifications (e.g., morpholine, phosphino) expand utility in catalysis and coordination chemistry but reduce Wittig reactivity compared to purely aryl-substituted analogues .

Physicochemical and Spectroscopic Properties

- Melting Points : The target compound is a solid, while analogues like S10 and S11 (4-methoxyphenyl and 4-chlorophenyl derivatives) are yellow oils, reflecting differences in crystallinity due to substituent bulk .

- UV-Vis Absorption : Compounds like S10 exhibit λmax at 320 nm, attributed to extended conjugation, whereas the naphthalenyl derivative may absorb at longer wavelengths due to its larger aromatic system .

- NMR Signatures : ¹H NMR of the target compound shows distinct aromatic resonances for the naphthalenyl group (δ 7.4–8.6 ppm), differing from phenyl-substituted analogues (δ 6.8–7.8 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.